5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzamide
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Overview
Description
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the nitrogen atom, and a methoxy group at the 2nd position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amidation: The brominated intermediate is then reacted with 2-aminoethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-Bromo-N-(2-carboxyethyl)-2-methoxybenzamide.
Reduction: N-(2-hydroxyethyl)-2-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a benzene ring.
N-(3-Bromophenyl)pyridine-3-carboxamide: Contains a bromophenyl group and a pyridine ring.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Features both bromine and iodine atoms on a pyrrolo-pyridine scaffold.
Uniqueness: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzamide is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. The presence of both hydroxyethyl and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)6-8(9)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFISDIIDRNGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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